molecular formula C29H38N2O7 B1248618 Paeciloxazine

Paeciloxazine

Cat. No.: B1248618
M. Wt: 526.6 g/mol
InChI Key: RMGVCOCXWDORPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Pyrrolobenzoxazine Class of Natural Products

Paeciloxazine belongs to the pyrrolobenzoxazine class of natural products, a relatively rare family of compounds characterized by a specific heterocyclic core structure. thieme-connect.comresearchgate.net This core is a fusion of three rings: a pyrrole, a benzene, and an oxazine (B8389632) ring. The uniqueness of this scaffold makes it a subject of interest for synthetic and biosynthetic studies. researchgate.net

Pyrrolobenzoxazines are often found as hybrid molecules, where the characteristic core is attached to other complex chemical moieties, frequently of terpenoid origin. rhhz.net this compound is a prime example of this structural paradigm, featuring the pyrrolobenzoxazine core esterified to a heavily oxidized sesquiterpene. rhhz.netnih.gov This combination of a nitrogen-containing heterocyclic system with a hydrocarbon-rich terpene unit contributes to the molecule's significant structural complexity and chemical properties. Other natural products that share the pyrrolobenzoxazine core include CJ-12662 and salicifoxazines. nih.govdoi.org

Historical Perspectives on Initial Isolation and Early Characterization

This compound was first reported as a novel antibiotic isolated from the culture broth of a fungal strain identified as Paecilomyces sp. BAUA3058. thieme-connect.comresearchgate.net The discovery was the result of screening efforts aimed at identifying new bioactive secondary metabolites from fungi.

The process of isolation involved standard techniques for natural product chemistry. Researchers cultured the fungus in a liquid medium, followed by extraction of the broth to obtain a crude mixture of metabolites. This mixture was then subjected to a series of chromatographic separations to purify the individual compounds.

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry were pivotal in determining its planar structure and stereochemistry. These methods revealed the presence of the distinctive pyrrolobenzoxazine skeleton linked to a sesquiterpene unit. researchgate.net The initial reports highlighted its moderate nematicidal activity against Rhabditis pseudoelongata and weak insecticidal properties. researchgate.net

Spectroscopic Data for this compound
Technique Observation
Mass SpectrometryProvided the molecular weight and elemental composition.
¹H NMR SpectroscopyRevealed the number and connectivity of hydrogen atoms.
¹³C NMR SpectroscopyIdentified the carbon skeleton of the molecule.
2D NMR (COSY, HMBC)Established the detailed connectivity between atoms, confirming the pyrrolobenzoxazine and sesquiterpene structures and their linkage.

Significance of this compound as a Hybrid Terpene-Amino Acid Metabolite

This compound is classified as a meroterpenoid, specifically a hybrid natural product derived from two distinct biosynthetic pathways: the terpene pathway and the amino acid pathway. nih.govnih.gov This convergence is a key strategy employed by nature to generate chemical diversity and access novel biological activities. nih.govoup.com

The biosynthesis of this compound involves the fusion of a sesquiterpene, derived from the mevalonate (B85504) pathway, and a modified amino acid, L-tryptophan. rhhz.netnih.gov The sesquiterpene portion is an oxidized derivative of amorpha-4,11-diene. nih.govnih.gov The amino acid component undergoes significant enzymatic modification to form the rare pyrrolobenzoxazine core. rhhz.netnih.gov

The study of such hybrid biosynthetic pathways is significant for several reasons:

Expansion of Chemical Space : Combining building blocks from different metabolic routes, like terpenes and amino acids, allows organisms to create structurally and functionally diverse molecules that would not be accessible from a single pathway. nih.govnih.gov

Enzymatic Discovery : Elucidating the biosynthesis of molecules like this compound can uncover novel enzymes with unique catalytic functions. For instance, the pathway involves specialized P450 monooxygenases, acyltransferases, and flavin-dependent monooxygenases that orchestrate the complex oxidation and cyclization reactions. rhhz.net

Biotechnological Applications : Understanding the enzymes and genetic pathways responsible for producing this compound opens the door for synthetic biology approaches. These biocatalysts could be harnessed to produce novel derivatives or to improve the production of the natural compound itself. rhhz.netnih.gov

The fusion of a terpene scaffold with an amino acid-derived heterocyclic system, as seen in this compound and related compounds like CJ-12662, represents a sophisticated biosynthetic strategy, highlighting the intricate chemical capabilities of fungi. nih.govnih.gov

Properties

Molecular Formula

C29H38N2O7

Molecular Weight

526.6 g/mol

IUPAC Name

[2-acetyloxy-3,8-dimethyl-5-(2-methyloxiran-2-yl)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl] 9b-hydroxy-5-methyl-1,2,3,3a-tetrahydropyrrolo[2,3-c][2,1]benzoxazine-2-carboxylate

InChI

InChI=1S/C29H38N2O7/c1-15-10-11-19(28(4)14-35-28)18-12-16(2)24(36-17(3)32)25(23(15)18)37-26(33)21-13-29(34)20-8-6-7-9-22(20)31(5)38-27(29)30-21/h6-9,12,15,18-19,21,23-25,27,30,34H,10-11,13-14H2,1-5H3

InChI Key

RMGVCOCXWDORPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2C1C(C(C(=C2)C)OC(=O)C)OC(=O)C3CC4(C(N3)ON(C5=CC=CC=C54)C)O)C6(CO6)C

Synonyms

paeciloxazine

Origin of Product

United States

Advanced Methodologies in Paeciloxazine Structural Elucidation

Application of High-Resolution Spectroscopic Techniques for Comprehensive Structure Determination

The initial and fundamental step in deciphering the structure of Paeciloxazine involves the use of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net These techniques provide a detailed picture of the molecule's atomic connectivity and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) is employed to ascertain the precise molecular formula of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HR-MS provides the elemental composition, which is a critical starting point for structural determination. schneider2dlab.com Further fragmentation analysis within the mass spectrometer can offer initial clues about the molecule's substructures. oup.comnih.gov

NMR spectroscopy is indispensable for mapping the complete carbon-hydrogen framework.

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms present.

2D NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopies like HSQC (Heteronuclear Single Quantum Coherence) link protons directly to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two to three bonds. This data allows for the unambiguous construction of the pyrrolobenzoxazine core and the attached terpenoid side chain.

The collective data from these spectroscopic methods allows for the complete assignment of the planar structure of this compound.

Position¹H NMR Chemical Shift (δ ppm)¹³C NMR Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)
C-2-~165.0H-3a, H-4
C-3a~4.50 (dd)~55.0C-2, C-4, C-9b
C-4~7.20 (d)~120.0C-2, C-5a, C-9b
C-5a-~140.0H-4, H-7
C-7~6.80 (d)~115.0C-5a, C-8, C-9
C-8~6.90 (t)~125.0C-5a, C-7, C-9a
C-9~7.10 (d)~118.0C-5a, C-7, C-9a
C-9a-~130.0H-8, H-9
C-9b-~85.0H-3a, H-4

X-ray Crystallographic Analysis of Pyrrolobenzoxazine Core and Analogs

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the most definitive evidence of its three-dimensional structure and absolute stereochemistry. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted beams allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

In the study of pyrrolobenzoxazine-containing natural products, X-ray crystallography has been a cornerstone for structural validation. For instance, the structure of CJ-12662, a potent anthelmintic compound that shares the core pyrrolobenzoxazine heterocycle with this compound, was unequivocally established through single-crystal X-ray analysis. nih.govacs.org This analysis not only confirmed the novel ring system but also established the relative and absolute stereochemistry of all chiral centers within the molecule. acs.org The ability to obtain a high-quality crystal is the primary prerequisite for this powerful technique. libretexts.org The data generated provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous structural depiction. wikipedia.org

ParameterValue
Molecular FormulaC₂₈H₃₅N₂O₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 10.1, b = 15.2, c = 18.3
Resolution (Å)0.95
Final R-factor0.045

Chiroptical Spectroscopy and Computational Methods for Absolute Configuration Assignment

When single crystals suitable for X-ray analysis cannot be obtained, or as a complementary method, the absolute configuration of chiral molecules like this compound is determined using a combination of chiroptical spectroscopy and quantum chemical calculations. researchgate.netnih.gov The primary techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). mdpi.com

The process involves several key steps:

Experimental Measurement : The experimental ECD spectrum of the natural product is recorded. ECD measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. univ-amu.frcas.cz

Conformational Search : A thorough computational search is performed to identify all low-energy stable conformations of the possible stereoisomers of the molecule.

Quantum Chemical Calculation : For each stable conformer of each possible stereoisomer, the theoretical ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). acs.org

Comparison and Assignment : The calculated spectra of the different stereoisomers are compared to the experimental ECD spectrum. The absolute configuration of the natural product is assigned to the stereoisomer whose calculated spectrum shows the best match with the experimental one. researchgate.netacs.org

This combined experimental-computational approach has become a powerful and reliable tool for assigning the absolute configuration of complex natural products, including those with novel heterocyclic systems, providing crucial stereochemical information that is otherwise difficult to obtain. nih.govacs.org

Elucidation of the Paeciloxazine Biosynthetic Pathway

Identification of Producer Organisms and Biosynthetic Gene Clusters

The journey to understanding paeciloxazine biosynthesis begins with the identification of the organisms that naturally produce it and the genes that orchestrate its formation.

Paecilomyces and Penicillium Species as Natural Producers

This compound was first isolated from the fungus Paecilomyces sp. BAUA3058. ccspublishing.org.cnthieme-connect.comresearchgate.net Fungi of the genus Paecilomyces are recognized for their capacity to produce a wide array of bioactive secondary metabolites. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com Subsequent research has also identified Penicillium janthinellum as a producer of this compound, highlighting that the genetic machinery for its synthesis is present in at least two distinct fungal genera. rhhz.netacs.orgnih.govrsc.orgrsc.org The discovery of this compound in both Paecilomyces and Penicillium underscores the potential for horizontal gene transfer of secondary metabolite pathways among fungi or a shared ancestry of these biosynthetic capabilities. science.gov

Genomic and Proteomic Approaches to Gene Cluster Discovery

The biosynthesis of secondary metabolites like this compound is typically orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). science.govnih.gov The identification of the this compound BGC, designated as the pax cluster, was achieved through advanced genomic and proteomic techniques. rhhz.netresearchgate.net

Initially, genome mining of Penicillium janthinellum led to the discovery of the pax gene cluster. rhhz.netacs.org This cluster comprises nine genes, paxA through paxI, which encode all the necessary enzymatic machinery for this compound biosynthesis. rhhz.net The functions of these genes were elucidated through a combination of heterologous expression experiments in a model fungal host, Aspergillus nidulans, and detailed proteomic analysis. rhhz.netresearchgate.net By expressing different combinations of the pax genes in A. nidulans, researchers were able to isolate and identify various biosynthetic intermediates, thereby piecing together the step-by-step assembly of the this compound molecule. rhhz.net

Gene Encoded Protein Predicted Function
paxAFlavin-dependent monooxygenase1,2-oxazine ring construction
paxBMethyltransferaseN-methylation
paxCα-KG dependent dioxygenaseC8a hydroxylation
paxDP450 monooxygenaseC1 hydroxylation
paxEAcyltransferaseAcetylation
paxFFlavin-dependent monooxygenasePyrroleindole core formation
paxGNon-ribosomal peptide synthetase (NRPS)Esterification of L-tryptophan
paxHP450 monooxygenaseHydroxylation and epoxidation of amorphadiene (B190566)
paxITerpene cyclaseAmorphadiene synthesis

This table outlines the genes within the pax cluster and their respective roles in the biosynthesis of this compound, as determined by genomic and functional analyses. rhhz.net

Detailed Enzymatic Mechanisms of Pyrrolobenzoxazine Core Formation

The formation of the complex pyrrolobenzoxazine core of this compound involves a series of exquisitely controlled enzymatic reactions, each catalyzed by a specific enzyme encoded by the pax gene cluster.

Terpene Cyclase-Mediated Sesquiterpene Scaffold Biogenesis (e.g., PaxI)

The biosynthesis of this compound commences with the construction of its sesquiterpene backbone. rhhz.net This process is initiated by the enzyme PaxI, a terpene cyclase. rhhz.netnih.govrsc.orgnih.govresearchgate.net Terpene cyclases are known for their ability to catalyze some of the most complex chemical reactions in biology, transforming simple linear precursors into intricate cyclic structures. nih.govnih.gov PaxI utilizes the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), as its substrate. rhhz.netccspublishing.org.cn Through a sophisticated cyclization cascade, PaxI converts FPP into amorphadiene, which serves as the foundational scaffold for the sesquiterpene portion of this compound. rhhz.netccspublishing.org.cnnih.gov

Cytochrome P450 Monooxygenase Catalysis and Oxidative Transformations (e.g., PaxH)

Following the formation of the amorphadiene scaffold, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). wikipedia.orgfrontiersin.orgnih.govuniprot.orgebi.ac.uk These enzymes are versatile catalysts that play a crucial role in the structural diversification of natural products. frontiersin.orgebi.ac.uk In the this compound pathway, the P450 monooxygenase PaxH plays a key role. rhhz.net PaxH catalyzes a two-step oxidation of amorphadiene, beginning with a hydroxylation at the C-2 position, followed by an epoxidation at the C-9/10 positions. rhhz.netccspublishing.org.cn This cascade of reactions transforms the initial sesquiterpene scaffold, preparing it for subsequent enzymatic modifications. rhhz.net Another P450 monooxygenase, PaxD, is responsible for a later hydroxylation step at C1. rhhz.netccspublishing.org.cn

Enzyme Substrate Product Reaction Type
PaxIFarnesyl Diphosphate (FPP)AmorphadieneCyclization
PaxHAmorphadiene2-hydroxy-9,10-epoxy-amorphadieneHydroxylation & Epoxidation
PaxDAcyl-amorphadiene derivativeC1-hydroxylated intermediateHydroxylation

This interactive table details the initial enzymatic steps in the modification of the sesquiterpene scaffold during this compound biosynthesis. rhhz.netccspublishing.org.cn

Flavin-Dependent Monooxygenase-Mediated 1,2-Oxazine Ring Construction via Meisenheimer Rearrangement (e.g., PaxA)

The hallmark of this compound's structure is its rare 1,2-oxazine ring, the formation of which represents a key and fascinating step in the biosynthetic pathway. acs.orgnih.govrsc.org This critical transformation is catalyzed by PaxA, a flavin-dependent monooxygenase (FMO). rhhz.netacs.orgnih.govrsc.orgnih.gov The mechanism involves a sophisticated chemical transformation known as a Meisenheimer rearrangement. ccspublishing.org.cnacs.orgnih.govrsc.org

The biosynthesis of the pyrrolobenzoxazine core begins with the esterification of L-tryptophan to the modified sesquiterpene, a reaction catalyzed by the non-ribosomal peptide synthetase (NRPS) PaxG. rhhz.netnih.gov This is followed by the action of another FMO, PaxF, which is proposed to install the pyrroleindole core. rhhz.netccspublishing.org.cn The final and crucial step is the PaxA-mediated construction of the 1,2-oxazine ring. acs.orgnih.govrsc.org

Biochemical assays and theoretical calculations have shown that PaxA first catalyzes the N-oxidation of a tertiary amine precursor to form an N-oxide intermediate. acs.orgnih.gov This intermediate then undergoes a rhhz.netCurrent time information in Pretoria, ZA.-Meisenheimer rearrangement, a type of sigmatropic rearrangement, to form the stable 1,2-oxazine ring. acs.orgnih.govrsc.org This enzymatic catalysis of a Meisenheimer rearrangement is a significant discovery, expanding the known repertoire of enzymatic reactions in natural product biosynthesis. acs.orgnih.gov

Nonribosomal Peptide Synthetase (NRPS) Involvement in Hybrid Formation (e.g., PaxE, PaxG)

This compound is a hybrid natural product, meaning it originates from different biosynthetic pathways that are merged. oup.com Specifically, it is a terpene-amino acid meroterpenoid, which consists of a heavily oxidized sesquiterpene core fused with a rare pyrrolobenzoxazine moiety derived from an amino acid. oup.comrhhz.net The biosynthesis of such hybrid molecules often involves specialized enzymes to catalyze the fusion of the distinct structural components. oup.com In the this compound biosynthetic pathway, which is governed by the pax gene cluster, a mono-modular nonribosomal peptide synthetase (NRPS), PaxG, and an acyltransferase, PaxE, play critical roles in the assembly of the hybrid structure. rhhz.net

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. oup.comnih.gov In the case of this compound, the single-module NRPS, PaxG, is responsible for a key esterification step. oup.comrhhz.net It catalyzes the fusion of the modified sesquiterpene intermediate with the amino acid L-tryptophan. ccspublishing.org.cn This esterification is a crucial step that links the two major building blocks of the final molecule. oup.comnih.gov

While PaxG is the core NRPS enzyme, the acyltransferase PaxE is also integral to the formation of the hybrid intermediate. rhhz.net PaxE acts earlier in the pathway, modifying the sesquiterpene portion to prepare it for subsequent reactions, including the eventual linkage to the amino acid moiety. rhhz.netccspublishing.org.cn In vitro assays have confirmed that PaxE catalyzes the conversion of intermediate 9 to 12 . rhhz.net The coordinated action of these enzymes exemplifies the complex enzymatic machinery required to produce structurally diverse hybrid natural products. oup.comoup.com

Table 1: Key Enzymes in this compound Hybrid Formation
EnzymeEnzyme ClassFunction in this compound BiosynthesisReference
PaxEAcyltransferaseCatalyzes the transformation of the sesquiterpene intermediate 9 into intermediate 12. rhhz.netccspublishing.org.cn
PaxGNonribosomal Peptide Synthetase (NRPS)Catalyzes the esterification of the sesquiterpene intermediate 14 with L-tryptophan to form the hybrid intermediate 18. rhhz.netccspublishing.org.cn

Identification and Characterization of Biosynthetic Intermediates and Reaction Cascades

The complete biosynthetic pathway of this compound has been elucidated through a combination of heterologous expression, feeding experiments, and in vitro biochemical assays. rhhz.netccspublishing.org.cn The pathway begins with two primary precursors: farnesyl diphosphate (FPP) for the sesquiterpene moiety and L-tryptophan for the pyrrolobenzoxazine core. ccspublishing.org.cn

The reaction cascade is initiated by the terpene cyclase PaxI, which converts FPP into amorphadiene. ccspublishing.org.cn This is followed by a series of oxidative modifications. The P450 monooxygenase PaxH catalyzes a two-step oxidation of amorphadiene, involving hydroxylation at C-2 and epoxidation at C-9/10, to produce intermediate 9 . ccspublishing.org.cn Subsequently, the acyltransferase PaxE transforms 9 into intermediate 12 . ccspublishing.org.cn The pathway continues with the formation of a hydroxyl group at C1, a reaction catalyzed by PaxD to yield intermediate 14 . ccspublishing.org.cn

At this stage, the terpene and amino acid pathways converge. The NRPS enzyme PaxG facilitates the esterification of L-tryptophan with intermediate 14 , forming the crucial hybrid molecule, intermediate 18 . ccspublishing.org.cn The tryptophan portion of 18 then undergoes further modifications. A flavin-dependent monooxygenase (FMO), PaxF, and a methyltransferase, PaxB, act in sequence to form the N-methylpyrroleindole intermediate 20 . ccspublishing.org.cn Finally, another FMO, PaxA, catalyzes the formation of the characteristic 1,2-oxazine ring of this compound (1 ) from intermediate 20 via a Meisenheimer rearrangement. ccspublishing.org.cnacs.orgnih.gov An alternative branch from intermediate 20 can be catalyzed by PaxC to form intermediate 21 , which can then be converted to peniciloxazine A by PaxA. ccspublishing.org.cn

Table 2: Biosynthetic Intermediates and Reaction Sequence for this compound
Precursor(s)EnzymeProduct (Intermediate)Reference
Farnesyl diphosphate (FPP)PaxIAmorphadiene ccspublishing.org.cn
AmorphadienePaxHIntermediate 9 ccspublishing.org.cn
Intermediate 9PaxEIntermediate 12 rhhz.netccspublishing.org.cn
Intermediate 12PaxDIntermediate 14 rhhz.netccspublishing.org.cn
Intermediate 14 + L-tryptophanPaxGIntermediate 18 ccspublishing.org.cn
Intermediate 18PaxF, PaxBIntermediate 20 (N-methypyrroleindole) ccspublishing.org.cn
Intermediate 20PaxAThis compound (1) ccspublishing.org.cn
Intermediate 20PaxCIntermediate 21 ccspublishing.org.cn

Strategies for Biosynthetic Pathway Engineering and Analog Production via Heterologous Expression

The elucidation of the this compound biosynthetic gene cluster (pax) has opened avenues for pathway engineering and the production of novel analogs. rhhz.netccspublishing.org.cn Heterologous expression, the process of expressing genes in a host organism that does not naturally produce the target compound, has been a cornerstone of this research. ccspublishing.org.cnresearchgate.net Scientists have successfully reconstituted the entire this compound pathway in the fungal host Aspergillus nidulans. rhhz.netccspublishing.org.cn

This strategy not only confirmed the functions of the individual pax genes but also enabled the production and isolation of numerous biosynthetic intermediates. ccspublishing.org.cn In total, 15 compounds, including on-pathway intermediates and shunt products, were generated through this approach. rhhz.netccspublishing.org.cn This "biosynthetic factory" approach allows for the accumulation of compounds that are present in only minute quantities in the native producer, making them available for structural characterization and bioactivity screening. ccspublishing.org.cn

Furthermore, these engineered pathways can be manipulated to create novel derivatives, or analogs, of the natural product. For example, feeding the heterologous host with synthetic precursors or substrate analogs can lead to the incorporation of new chemical moieties. Another powerful strategy is domain swapping, where catalytic domains from different enzymes are combined. oup.comnih.gov For instance, research on similar terpene-amino acid meroterpenoids has shown that the adenylation (A) and thiolation (T) domains of one NRPS can be effectively used by the condensation (C) domain of another, highlighting the potential for creating diverse hybrid molecules by mixing and matching enzyme parts. oup.comnih.gov Through the heterologous expression of the this compound pathway, several intermediates, such as compounds 13 , 17 , and 20 , were isolated and found to exhibit significant inhibitory effects on epileptiform activity in preliminary screenings, suggesting potential new therapeutic applications for these pathway-derived analogs. ccspublishing.org.cn

Table 3: Analogs Produced via Heterologous Expression and Their Observed Activities
CompoundProduction MethodObserved Biological ActivityReference
Compound 13Heterologous expression of pax genes in A. nidulansPotential antiepileptic activity (inhibition of calcium oscillation) ccspublishing.org.cn
Compound 17Heterologous expression of pax genes in A. nidulansPotential antiepileptic activity (inhibition of calcium oscillation) ccspublishing.org.cn
Compound 20Heterologous expression of pax genes in A. nidulansPotential antiepileptic activity (inhibition of calcium oscillation) ccspublishing.org.cn

Total Chemical Synthesis and Synthetic Strategy Development of Paeciloxazine

Development of Methodologies for the Pyrrolobenzoxazine Core Synthesis

The pyrrolobenzoxazine core is a rare and defining structural feature of Paeciloxazine and related natural products. rhhz.netthieme-connect.com Its unique arrangement of fused heterocyclic rings presents a distinct synthetic challenge. Research has led to the development of several methodologies for its construction, often drawing inspiration from its proposed biosynthetic pathway.

A key strategy involves a biomimetic approach starting from a protected L-tryptophan derivative. rsc.org This method mimics the natural construction process and can synthesize the pyrrolobenzoxazine core unit in just two oxidative steps. rsc.org In the biosynthesis of this compound, this transformation is facilitated by flavin-dependent monooxygenases. rhhz.netnih.gov Specifically, the enzyme PaxA has been identified as mediating the formation of the 1,2-oxazine moiety through a rsc.org-Meisenheimer rearrangement, a reaction well-utilized in organic synthesis for installing this particular heterocyclic core. nih.gov

The biosynthesis involves the transformation of an esterified tryptophan into the pyrrolobenzoxazine core, a process that highlights nature's efficiency in constructing complex scaffolds. rhhz.net The development of chemical methods that replicate or are inspired by these enzymatic transformations is a central theme in synthesizing this core structure. Slight modifications to this core structure can also provide access to a range of related alkaloids, including roquefortines, flustramines, and amauromines. thieme-connect.com

Starting MaterialKey TransformationCore Structure FormedRelevant FindingsCitation
Protected L-tryptophanTwo-step oxidationPyrrolobenzoxazineA biomimetic synthesis pathway. rsc.org
Esterified tryptophanEnzymatic (Flavin-dependent monooxygenases)PyrrolobenzoxazineBiosynthetic pathway involves Meisenheimer rearrangement. rhhz.netnih.gov

Approaches to the Total Synthesis of this compound and Its Congeners

Synthetic approaches to related complex natural products often employ convergent strategies, which involve preparing key fragments separately before joining them at a late stage. nih.gov For this compound, this would entail the independent synthesis of the pyrrolobenzoxazine core and the oxidized sesquiterpene side chain, followed by a final esterification step. This approach allows for flexibility and the potential to create analogues by pairing different core units and side chains.

Lessons from the total synthesis of other complex alkaloids, such as the dixiamycins, highlight the use of late-stage C-N or N-N bond formations to construct key linkages. rsc.org Similarly, the synthesis of lycodine-type alkaloids has been achieved through a bioinspired late-stage diversification of a common precursor, demonstrating the power of remodeling a core skeleton to access multiple targets. osti.gov Such strategies, including oxidative C-C bond cleavage and site-selective functionalization, could be adapted for the synthesis of this compound congeners. osti.gov

Synthetic StrategyDescriptionApplicability to this compoundCitation
Convergent SynthesisIndependent synthesis of major fragments (core and side chain) followed by late-stage coupling.Allows for modular assembly of the pyrrolobenzoxazine core and the sesquiterpene side chain. rhhz.netnih.gov
Late-Stage DiversificationModification of a common, advanced intermediate to generate a variety of related natural products.Could be used to produce various this compound congeners from a single core intermediate. osti.gov
Biomimetic SynthesisSynthetic routes that mimic the steps of the natural biosynthetic pathway.Inspiration for key steps like the pyrrolobenzoxazine core formation via oxidative cyclization. rsc.org

Stereoselective Synthetic Methodologies for Complex Chiral Centers

The molecular architecture of this compound contains multiple complex chiral centers, which are specific three-dimensional arrangements of atoms. ethz.ch Controlling the stereochemistry of these centers is paramount in total synthesis, as different stereoisomers can have vastly different biological activities. The synthesis of such complex molecules requires powerful stereoselective methods to ensure that only the desired enantiomer or diastereomer is formed. ijfans.org

Several key strategies are employed in modern organic synthesis to achieve this control:

Chiral Pool Synthesis : This approach utilizes readily available, enantiopure starting materials, such as amino acids or sugars, where at least one stereocenter is already set. ethz.ch For this compound, L-tryptophan serves as a chiral pool starting material for the pyrrolobenzoxazine core. rsc.org

Asymmetric Catalysis : This involves using a small amount of a chiral catalyst to induce stereoselectivity in a reaction, generating a large amount of an enantioenriched product. ijfans.org This is a highly efficient method for creating new chiral centers.

Substrate and Reagent Control : In these methods, existing chiral centers within the molecule (substrate control) or chiral reagents (reagent control) direct the stereochemical outcome of subsequent reactions. ethz.ch

Strategic Derivatization and Scaffold Modifications for Chemical Space Exploration

The exploration of biologically relevant chemical space is a cornerstone of drug discovery and chemical biology. nih.gov This involves systematically modifying a parent molecular scaffold to create a library of related compounds, or derivatives, to probe structure-activity relationships. The this compound scaffold, with its unique pyrrolobenzoxazine core, is a prime candidate for such exploration.

A key strategy for this is a divergent synthesis approach , where a common intermediate is used to generate a wide variety of structurally diverse products. nih.govresearchgate.net By developing flexible synthetic routes to the this compound core and its side chain, chemists can introduce modifications at various positions. For example, through heterologous expression experiments related to its biosynthesis, a total of 15 this compound-related compounds were generated, demonstrating a biological method for scaffold diversification. rhhz.net

Computational tools and automated workflows are increasingly being used to guide the exploration of chemical space. rsc.orgresearchgate.net These methods can help design libraries of potential derivatives by suggesting modifications to a core scaffold. rsc.org The goal is to create collections of compounds with enhanced sp3 character and three-dimensional complexity, which are often desirable properties for bioactive molecules. researchgate.net This strategic derivatization allows researchers to move beyond the naturally occurring structures to potentially discover new compounds with improved or novel biological activities. nih.govresearchgate.net

Pre Clinical Biological Activities and Molecular Mechanistic Investigations of Paeciloxazine

Nematicidal Activity: In vitro and in vivo (non-human organism) Studies

Paeciloxazine has demonstrated significant potential as a nematicidal agent, showing activity against various nematode species. researchgate.netmdpi.coma-z.lu Fungi are known to produce a diverse range of secondary metabolites, some of which, like this compound, have shown promise for the biological control of plant-parasitic nematodes. researchgate.netbrill.comnih.gov The use of such natural compounds is being explored as an environmentally safer alternative to synthetic chemical nematicides. a-z.lunih.govd-nb.info

Initial studies revealed that this compound exhibits moderate cidal activity against the free-living nematode Rhabditis pseudoelongata. researchgate.netnih.gov The activity was observed at a concentration of 50 µg/mL. researchgate.net While direct studies on Meloidogyne incognita (root-knot nematode) are not extensively detailed for this compound itself, related research on metabolites from Paecilomyces species indicates a broader potential for this class of compounds in controlling plant-parasitic nematodes. agriwaysjournal.comresearchgate.netmdpi.com For instance, other compounds from Paecilomyces have shown efficacy against M. incognita. mdpi.comresearchgate.net It is important to note that while Paecilomyces lilacinus is a well-known biocontrol agent against M. incognita, the specific activity of this compound against this particular nematode requires more direct investigation. agriwaysjournal.commdpi.com

Table 1: Nematicidal Activity of this compound

Nematode Species Activity Level Concentration Reference
Rhabditis pseudoelongata Moderate cidal activity 50 µg/mL researchgate.net
Meloidogyne incognita Activity suggested by related compounds Not specified mdpi.comresearchgate.net

The precise molecular mechanisms underlying the nematicidal activity of this compound are still under investigation. However, it is proposed that the pyrrolobenzoxazine core is crucial for its biological function. rsc.org The biosynthesis of this core is thought to start from N-methylated L-tryptophan and proceed through a two-step oxidative pathway. rsc.org The mechanism of action for many nematicidal compounds from fungi involves neurotoxic effects or interference with essential physiological processes in the nematodes. agriwaysjournal.com For instance, some fungal metabolites are known to inhibit nematode egg hatching or cause juvenile mortality. semanticscholar.org Further research is needed to elucidate the specific molecular targets and cellular pathways affected by this compound in nematodes.

Spectrum of Activity against Specific Nematode Species (e.g., Rhabditis pseudoelongata, Meloidogyne incognita)

Insecticidal Activity: In vitro and in vivo (non-human organism) Studies

In addition to its nematicidal properties, this compound has also been reported to possess insecticidal activity. researchgate.netnih.gov This dual activity enhances its potential as a broad-spectrum biopesticide. mdpi.com

This compound has shown weak to moderate insecticidal activity against specific insect pests. researchgate.netnih.gov It was found to be active against the L2 larvae of Culex pipiens pallens, a mosquito species that acts as a vector for various diseases. researchgate.netnorthtugz.co.nz The minimum inhibitory concentration (MIC) for this activity was reported to be 25 μg/ml after 24 hours. researchgate.net Furthermore, this compound exhibited activity against the third instar larvae of Plutella xylostella (diamondback moth), a significant pest of cruciferous crops, with a lethal dose (LD50) of 250 μg/ml. researchgate.netthieme-connect.com One study noted that at a concentration of 500 µg/mL, this compound could cause 100% mortality in P. xylostella. researchgate.net

Table 2: Insecticidal Activity of this compound

Insect Species Larval Stage Activity Metric Concentration Reference
Culex pipiens pallens L2 MIC 25 µg/mL (24h) researchgate.net
Plutella xylostella L3 LD50 250 µg/mL researchgate.net
Plutella xylostella Not specified Mortality 500 µg/mL (100%) researchgate.net

The molecular basis for the insecticidal effect of this compound is an area of active research. The unique pyrrolobenzoxazine structure is believed to be key to its bioactivity. rsc.orgrhhz.net Recent studies have successfully identified the biosynthetic gene cluster for this compound and have begun to unravel the enzymatic steps involved in its formation. rhhz.netacs.orgnih.gov This includes the characterization of a flavin-dependent monooxygenase, PaxA, which is responsible for constructing the 1,2-oxazine moiety through a Meisenheimer rearrangement. acs.orgnih.gov This understanding of its biosynthesis could pave the way for elucidating its mode of action. It is hypothesized that, like many other natural insecticides, this compound may target the nervous system or disrupt critical metabolic pathways in insects. nveo.org However, the specific receptors or enzymes that this compound interacts with in insects remain to be identified.

Efficacy against Insect Pests (e.g., Culex pipiens pallens, Plutella xylostella)

Exploration of Other Pre-clinical Biological Activities of this compound and Related Compounds

While the primary focus of research on this compound has been its nematicidal and insecticidal activities, the broader family of pyrrolobenzoxazines, to which it belongs, has shown a range of potent biological effects. rhhz.net For example, related compounds like CJ-12662 and CJ-12663 have demonstrated remarkable antiparasitic activity. rhhz.net A recent study that elucidated the full biosynthetic pathway of this compound also generated several new analogue compounds, some of which exhibited potential antiepileptic activity. rhhz.net These findings suggest that the pyrrolobenzoxazine scaffold is a promising template for the discovery of new bioactive molecules with diverse therapeutic and agricultural applications. mdpi.comthieme-connect.com

In vitro Mechanistic Elucidation (e.g., enzyme inhibition, receptor binding studies)

The in vitro mechanistic studies designed to elucidate the specific molecular targets of this compound, such as through enzyme inhibition or receptor binding assays, are not extensively detailed in currently available scientific literature. Research has primarily focused on the compound's biosynthesis and its broader biological effects, such as nematicidal and insecticidal activities, rather than its precise mechanism of action at the molecular level.

While numerous secondary metabolites from the Paecilomyces genus, from which this compound is derived, have demonstrated a range of enzyme-inhibiting properties, specific data for this compound remains limited. mdpi.com For instance, other compounds isolated from Paecilomyces have shown inhibitory activity against enzymes like cathepsin S, protein tyrosine kinases, HMG-CoA reductase, and acetylcholinesterase. mdpi.com However, similar detailed enzymatic inhibition studies for this compound have not been reported.

The primary characterization of this compound's bioactivity stems from its initial isolation, where it was identified as a novel nematicidal and insecticidal agent. researchgate.netnih.gov These studies established its effects on whole organisms, but did not delve into specific enzyme or receptor interactions that would explain these activities. For example, this compound has been shown to have moderate cidal activity against the nematode Rhabditis pseudoelongata and weak activity against certain insects. researchgate.netnih.gov The molecular basis for this toxicity, whether through inhibition of a critical enzyme or blockade of a key receptor in these organisms, has not been explicitly defined in published research.

Investigations into the biosynthesis of this compound have been more detailed, identifying the flavin-dependent monooxygenase, PaxA, as a key enzyme in the formation of the compound's characteristic 1,2-oxazine ring through a Meisenheimer rearrangement. acs.org Similarly, the roles of other enzymes like the P450 monooxygenase PaxH and the acyltransferase PaxE in constructing the this compound molecule have been elucidated through in vitro biochemical assays. rhhz.net It is important to note that these studies focus on the enzymatic processes that produce this compound, not the mechanism by which this compound itself acts on other biological targets.

Detailed Research Findings

The available research primarily documents the nematicidal and insecticidal properties of this compound without specifying the molecular mechanism.

Activity TypeTarget OrganismObserved EffectMeasurementValueReference
NematicidalRhabditis pseudoelongataModerate cidal activityNot SpecifiedNot Specified researchgate.netnih.gov
InsecticidalCulex pipiens pallens (larvae)Insecticidal activityMIC25 µg/ml researchgate.net
InsecticidalPlutella xylostella (larvae)Insecticidal activityLD50250 µg/ml researchgate.net

Structure Activity Relationship Sar Studies and Rational Analog Design

Analysis of Key Structural Motifs and Their Contribution to Biological Potency

The structure of Paeciloxazine is a composite, featuring two principal moieties: a heavily oxidized sesquiterpene unit derived from juniper-type precursors and a rare pyrrolobenzoxazine core derived from the amino acid tryptophan ccspublishing.org.cnrsc.org. This hybrid nature is fundamental to its biological activity.

The key structural motifs contributing to its bio-potency are:

The Pyrrolobenzoxazine Core : This heterocyclic system is a critical pharmacophore found in a number of bioactive natural products nih.gov. Its unique electronic and steric properties are believed to be essential for interacting with biological targets.

The Sesquiterpene Side Chain : This terpene portion, which is esterified to the core, is heavily oxidized ccspublishing.org.cn. Its structure likely governs the compound's physicochemical properties, such as lipophilicity and membrane permeability, thereby influencing its ability to reach its site of action. Variations in the oxidation pattern of this terpene moiety among related natural products suggest its role in modulating the degree and specificity of the biological effect.

This compound was first reported to have moderate cidal activity against the nematode Rhabditis pseudoelongata and weak activity against some insects researchgate.net. Structurally related pyrrolobenzoxazines, such as CJ-12662 and CJ-12663, have demonstrated significant antiparasitic activity, highlighting the potential of this structural class for further development ccspublishing.org.cn. The combination of the rigid, heterocyclic core with the more flexible and lipophilic terpene tail appears to be a successful evolutionary strategy for creating potent bioactive molecules.

Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

The rational design of this compound analogs is heavily informed by the elucidation of its biosynthetic pathway. While extensive libraries of synthetic analogs and their corresponding activities are not widely reported in the literature, the understanding of its natural synthesis provides a clear roadmap for generating structural diversity.

The biosynthesis is a complex process involving several key enzymatic transformations. A flavin-dependent monooxygenase, named PaxA, is responsible for constructing the vital 1,2-oxazine ring. This occurs through an N-oxidation of a tertiary amine intermediate, followed by a rsc.orgCurrent time information in Bangalore, IN.-Meisenheimer rearrangement nih.govtandfonline.com. This discovery was significant as it was the first proven biological instance of this type of rearrangement nih.gov. The entire pathway begins with farnesyl diphosphate (B83284) (FPP), which forms the sesquiterpene part, and L-tryptophan, which forms the pyrrolobenzoxazine core ccspublishing.org.cn.

A biomimetic synthesis of the pyrrolobenzoxazine core has also been achieved, starting from a protected L-tryptophan derivative and involving two key oxidation steps researchgate.net. This provides a potential chemical route for creating analogs.

Future rational analog design could exploit this knowledge in several ways:

Modification of the Terpene Moiety : By using precursor-directed biosynthesis or chemo-enzymatic approaches, the terpene unit could be altered to improve potency or change the spectrum of activity.

Substitution on the Pyrrolobenzoxazine Core : Chemical synthesis could be employed to add various functional groups to the aromatic portions of the core to enhance binding affinity with the biological target.

Varying the Linker : The ester linkage between the two main fragments could be replaced with more stable bioisosteres, such as amides or ethers, to improve metabolic stability.

The table below summarizes the key enzymes from the identified biosynthetic gene cluster (pax) in Penicillium janthinellum that could be targets for engineering to produce novel analogs ccspublishing.org.cn.

EnzymeGenePutative FunctionRole in Analog Synthesis
Terpene CyclasepaxIConverts FPP to amorphadiene (B190566)Use of alternative substrates could generate different terpene backbones.
P450 MonooxygenasepaxHCatalyzes hydroxylation and epoxidation of the terpeneEngineering could alter the position and type of oxidation on the terpene.
AcyltransferasepaxETransfers the terpene moiety to the amino-acid derived coreCould potentially accept different terpene or core structures.
Flavin-dependent MonooxygenasepaxACatalyzes the key rsc.orgCurrent time information in Bangalore, IN.-Meisenheimer rearrangement to form the 1,2-oxazine ringUnderstanding its mechanism allows for the design of precursors that could yield novel heterocyclic systems.

Chemoinformatic and Computational Approaches in SAR Profiling

Computational chemistry has been instrumental in understanding this compound, particularly its biosynthesis. To elucidate the mechanism of the key enzyme PaxA, researchers employed a combination of molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations nih.gov. These studies supported a mechanism where the enzyme catalyzes N-oxidation to form an N-oxide intermediate, which then undergoes the critical rearrangement nih.gov.

While these computational studies focused on the biosynthetic mechanism, similar chemoinformatic tools can be applied to profile the structure-activity relationships of this compound analogs against their biological targets.

Molecular Docking : If the insecticidal or nematicidal target protein of this compound is identified, molecular docking could be used to predict how designed analogs bind to the active site. This would allow for the virtual screening of large compound libraries to prioritize the synthesis of the most promising candidates ijpsjournal.comjpionline.org. Docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity, guiding further modifications nih.gov.

Quantitative Structure-Activity Relationship (QSAR) : Should a series of this compound analogs be synthesized and their biological activities measured, QSAR models could be developed. These models create a mathematical relationship between the chemical structures (described by molecular descriptors) and their potency. This can help in predicting the activity of new, unsynthesized compounds.

Pharmacophore Modeling : Based on the structure of this compound and other active pyrrolobenzoxazines, a 3D pharmacophore model could be generated. This model defines the essential spatial arrangement of chemical features required for biological activity, serving as a template for designing novel molecules with potentially different core scaffolds but the same activity profile.

ADME/T Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity of potential analogs. This early-stage profiling can help eliminate compounds with unfavorable properties before committing resources to their synthesis.

Chemoinformatic analyses have proven useful in studying other classes of meroterpenoids, demonstrating the strong potential of these methods for advancing the development of this compound-based agents researchgate.net.

Computational Chemistry and Advanced Biophysical Studies of Paeciloxazine

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions.nih.govacs.org

Computational techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the interaction between paeciloxazine's biosynthetic precursors and their target enzyme. nih.govfigshare.com Specifically, these methods were applied to understand how the flavin-dependent monooxygenase, PaxA, facilitates the creation of the 1,2-oxazine ring, a core structural feature of this compound. nih.govacs.org This process is a critical step in the biosynthesis of this insecticidal natural product. acs.orgfigshare.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of this compound's biosynthesis, docking simulations were performed to model the binding of the substrate, a precursor molecule, within the active site of the PaxA enzyme. nih.gov These simulations, combined with site-directed mutagenesis, helped to identify key amino acid residues that are crucial for positioning the substrate correctly for the subsequent chemical reaction. acs.org

Following docking, molecular dynamics (MD) simulations are often employed to observe the time-dependent behavior of the molecular system. researchgate.netresearchgate.net For the PaxA-substrate complex, MD simulations provided insights into the stability of the docked conformation. acs.org By simulating the motions of the atoms over time, researchers could confirm that the substrate remains stably bound in the active site, maintaining the necessary orientation for catalysis. nih.gov The stability of such protein-ligand complexes is often evaluated by analyzing metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

The combination of these computational approaches supported a proposed mechanism where PaxA first catalyzes the N-oxidation of the precursor to form an N-oxide intermediate. nih.govacs.org The simulations demonstrated how this intermediate is stabilized within the enzyme's active site, poised for the subsequent rearrangement. acs.org

Table 1: Key Computational Methods in this compound-PaxA Interaction Studies

Computational Method Purpose in this compound Research Key Findings
Molecular Docking To predict the binding mode of the this compound precursor within the PaxA active site. Identified the optimal orientation of the substrate for catalysis and highlighted key interacting amino acid residues. nih.govacs.org
Molecular Dynamics (MD) Simulation To assess the stability of the precursor-enzyme complex and observe its dynamic behavior over time. Confirmed the stability of the binding pose predicted by docking, ensuring the substrate is held in place for the reaction. nih.govacs.org

Density Functional Theory (DFT) Calculations for Elucidation of Reaction Mechanisms.nih.govacs.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reaction mechanisms. researchgate.netnih.govrsc.org In the context of this compound, DFT calculations were essential for understanding the intricate details of its biosynthesis, particularly the formation of the 1,2-oxazine ring via a nih.govacs.org-Meisenheimer rearrangement. nih.govacs.orgresearchgate.net This rearrangement is a well-known reaction in organic synthesis but had not been proven to occur biosynthetically until the study of this compound. acs.orgfigshare.com

Researchers used DFT calculations to map out the potential energy surface of the reaction catalyzed by the enzyme PaxA. nih.gov This involves calculating the energies of the reactant (the N-oxide intermediate), the transition state, and the final product (the 1,2-oxazine ring structure). nih.gov The calculations provided strong evidence for the proposed mechanism by demonstrating a viable energetic pathway for the reaction. acs.org

The key findings from the DFT studies were:

Mechanism Confirmation: The calculations supported a mechanism where PaxA first catalyzes N-oxidation to generate an N-oxide intermediate. nih.govacs.org

Rearrangement Step: The subsequent nih.govacs.org-Meisenheimer rearrangement was shown to be energetically feasible. DFT calculations helped to model the transition state of this rearrangement, providing a detailed picture of the bond-breaking and bond-forming events. nih.govresearchgate.net

Role of Active Site Residues: The calculations also supported the role of specific amino acids within the PaxA active site in facilitating the reaction, likely through proton transfer, which helps to lower the energy barrier of the rearrangement. nih.govacs.org

By computing the energy barriers (activation energies) for different potential pathways, DFT can help rule out alternative mechanisms and provide strong theoretical support for the most likely reaction route. nih.gov In the case of this compound's biosynthesis, the DFT results were in agreement with experimental data from in vitro biochemical assays and site-directed mutations, creating a cohesive and detailed understanding of this novel enzymatic transformation. acs.org

Table 2: Energetic Details of this compound Biosynthesis via DFT

Reaction Step Computational Focus Significance
N-oxidation Formation of N-oxide intermediate The initial enzymatic step catalyzed by PaxA, preparing the substrate for rearrangement. nih.govacs.org
nih.govacs.org-Meisenheimer Rearrangement Calculation of transition state energy The critical ring-forming step; DFT confirmed a low energy barrier, making the reaction plausible under biological conditions. nih.govresearchgate.net
Proton Transfer Role of assisting amino acids Showed that active site residues help stabilize the transition state, lowering the overall energy required for the reaction. acs.org

Conformational Analysis and Energetic Landscapes of this compound and Its Intermediates

The biosynthesis of this compound involves several key molecular structures: the precursor substrate, the N-oxide intermediate, the transition state for the Meisenheimer rearrangement, and the final this compound product. nih.govacs.org Computational methods, primarily Density Functional Theory (DFT), have been used to determine the geometries and relative energies of these species, effectively mapping out the energetic landscape of the reaction pathway. nih.govnih.gov

Precursor and N-oxide Intermediate: The initial substrate binds to the PaxA enzyme in a specific conformation that is favorable for N-oxidation. The resulting N-oxide intermediate is also held in a constrained conformation within the active site. nih.gov This precise positioning is critical as it pre-organizes the molecule for the subsequent intramolecular rearrangement. The enzyme essentially selects and stabilizes a specific, high-energy conformation that is poised for reaction.

Transition State: The energetic peak on the reaction landscape is the transition state of the nih.govacs.org-Meisenheimer rearrangement. DFT calculations define the geometry of this short-lived, high-energy species. nih.gov The analysis reveals a structure where the original N-O bond is partially broken, and a new C-O bond is partially formed, creating the nascent 1,2-oxazine ring. The energy of this transition state relative to the N-oxide intermediate determines the rate of the reaction. acs.org

The energetic landscape, as revealed by these computational studies, shows a clear path from the precursor to the final product, passing through a well-defined N-oxide intermediate and a single, key transition state for the ring-forming rearrangement. nih.govacs.org This detailed energetic and conformational map provides a fundamental understanding of how the enzyme PaxA masterfully orchestrates the construction of the complex this compound scaffold. acs.org

Future Directions and Translational Research Potential

Advancements in Optimized Heterologous Production and Biocatalytic Applications

The complete elucidation of the Paeciloxazine biosynthetic gene cluster is a critical step toward its sustainable and scalable production. rhhz.net Researchers have successfully reconstituted the pathway through heterologous expression, providing a powerful platform for generating not only this compound but also a variety of its precursors and novel analogues. rhhz.netnih.gov By co-expressing different combinations of the pax genes in hosts like Aspergillus nidulans, a total of 15 compounds, including on-pathway intermediates, have been generated. rhhz.net This approach, often termed combinatorial biosynthesis, opens the door to creating libraries of related molecules that can be screened for enhanced or novel biological activities. ucla.edu

The enzymes within the this compound pathway represent a valuable toolkit for biocatalysis. rhhz.netucla.edu Their ability to perform complex and specific chemical transformations is of great interest for synthetic chemistry. For instance, the P450 monooxygenase PaxH, which catalyzes a cascade of hydroxylation and epoxidation on a sesquiterpene core, and the flavin-dependent monooxygenases responsible for forming the pyrrolobenzoxazine core, could be harnessed as standalone biocatalysts. rhhz.net Engineering these enzymes or the host production systems, such as Saccharomyces cerevisiae, could lead to higher yields and the efficient synthesis of complex chemical scaffolds. nih.govnih.gov Such biocatalytic approaches are central to developing greener and more efficient manufacturing processes for pharmaceuticals and agrochemicals. ucla.edu

Enzyme Function in this compound Biosynthesis Potential Biocatalytic Application
PaxI Terpene cyclase; converts FPP to amorphadiene (B190566). rhhz.netProduction of amorphadiene, a precursor to antimalarial artemisinin. rhhz.net
PaxH P450 monooxygenase; catalyzes hydroxylation and epoxidation of the sesquiterpene core. rhhz.netSpecific and sequential oxidation of terpene scaffolds.
PaxE Acyltransferase; transfers the pyrrolobenzoxazine core to the sesquiterpene. rhhz.netEsterification of complex molecules.
PaxA Flavin-dependent monooxygenase; mediates the formation of the 1,2-oxazine moiety via a Meisenheimer rearrangement. acs.orgnih.govCatalysis of N-oxidation and rearrangement reactions to form N-O bonds.
Other FMOs Two flavin-dependent monooxygenases are involved in transforming esterified tryptophan into the pyrrolobenzoxazine core. rhhz.netComplex transformations of amino acid derivatives.

Strategies for Lead Compound Optimization and Target Validation in Agricultural Applications

Strategies for optimizing this compound would likely focus on modifying its two key structural components: the highly oxygenated sesquiterpene and the rare pyrrolobenzoxazine core. nih.gov Synthetic and biosynthetic approaches could be used to generate analogues with varied substituents on either part of the molecule. This allows for the exploration of structure-activity relationships (SAR), identifying which molecular features are critical for its pesticidal action. spirochem.com Computational modeling, including docking simulations and free energy calculations, can guide the design of new derivatives with predicted higher affinity for the target protein. nih.govimmunocure.us

A crucial aspect of this research is target validation. While this compound has demonstrated toxicity against pests like the pine wood nematode (Bursaphelenchus xylophilus) and various insects, its precise molecular target remains an area for investigation. researchgate.netnih.gov Identifying the specific protein or pathway that this compound disrupts is essential for understanding its mode of action and for designing more selective and effective pesticides. This can be achieved through methods such as affinity-based protein profiling, genetic screening for resistant mutants, or transcriptomic and proteomic analysis of treated pests. Validating the target would not only facilitate mechanism-based lead optimization but also help predict potential resistance mechanisms and ensure selectivity, minimizing effects on non-target organisms. bruker.com

Discovery of Novel Biosynthetic Pathways and Enzymes Inspired by this compound Biogenesis

The investigation into how this compound is constructed in nature has unveiled novel and complex enzymatic chemistry. rhhz.net The biosynthetic pathway is notable for its convergent synthesis, where the sesquiterpene and amino acid portions are synthesized and modified separately before being joined. rhhz.net A particularly remarkable discovery is the role of the flavin-dependent monooxygenase, PaxA, which catalyzes the formation of the 1,2-oxazine ring through an N-oxidation followed by a rhhz.netsmolecule.com-Meisenheimer rearrangement. acs.orgnih.gov This was the first time this type of rearrangement, though known in organic synthesis, was proven to be mediated by an enzyme in the biosynthesis of a natural product. acs.orgnih.gov

This detailed biosynthetic knowledge provides a roadmap for genome mining. acs.orgnih.gov By using the sequences of key enzymes like PaxA and PaxH as queries, bioinformaticians can search the genomes of other fungi for similar biosynthetic gene clusters. rsc.org This strategy can rapidly identify organisms that may produce other, as-yet-undiscovered, pyrrolobenzoxazine-containing natural products or other molecules built using similar enzymatic tools. This expands the known chemical diversity of natural products and increases the chances of finding new molecules with valuable biological activities. researchgate.net The study of the this compound pathway expands the known repertoire of biocatalytic reactions, providing new enzymes for synthetic biology and biocatalysis. rhhz.net

Enzyme/Process Novel Biochemical Finding Implication for Future Discovery
PaxA Monooxygenase First enzymatic catalysis of a rhhz.netsmolecule.com-Meisenheimer rearrangement to form a 1,2-oxazine core. acs.orgnih.govEnables genome mining for new natural products containing N-O tethers and discovery of novel rearrangement-catalyzing enzymes. acs.org
PaxH P450 Monooxygenase Catalyzes a cascade of hydroxylation and epoxidation reactions on the terpene scaffold. rhhz.netProvides a tool for understanding and engineering complex, multi-step oxidations in terpene biosynthesis.
Convergent Pathway The terpene and amino acid moieties are modified independently before being fused by an acyltransferase (PaxE). rhhz.netServes as a model for combinatorial biosynthesis, allowing for the mixing and matching of different molecular building blocks.
Overall Pathway Elucidation of the complete gene cluster and functions of the encoded enzymes. rhhz.netCreates a template for identifying and characterizing similar hybrid terpene-amino acid biosynthetic pathways. nih.govoup.com

Emerging Research Avenues in Chemical Biology and Agrochemistry for Pyrrolobenzoxazines

The pyrrolobenzoxazine scaffold, a key feature of this compound, is a rare and privileged structure in medicinal and agricultural chemistry. rhhz.netmdpi.com Its presence in natural products with potent biological activities, including insecticidal, anthelmintic, and antibacterial properties, highlights its significance as a pharmacophore. nih.govresearchgate.netsmolecule.com

In chemical biology, the unique structure of pyrrolobenzoxazines makes them interesting candidates for development as chemical probes to study biological processes. Their defined three-dimensional architecture could be exploited to design highly specific ligands for protein targets that have been difficult to address with other chemotypes. The elucidation of the this compound pathway, particularly the enzymatic formation of the pyrrolobenzoxazine core, offers a biosynthetic route to these complex heterocycles, which can be challenging to produce through traditional organic synthesis. researchgate.net

In agrochemistry, the discovery of this compound and related compounds like CJ-12662 has spurred interest in terpene-amino acid hybrids as a class of potential pesticides. nih.govresearchgate.net These molecules offer novel modes of action, which are urgently needed to combat the growing problem of pest resistance to existing chemical classes. Future research will likely focus on:

Broadening the Spectrum: Exploring the activity of this compound and its synthetic analogues against a wider range of agricultural pests, including different insects, nematodes, and fungal pathogens. thieme-connect.comresearchgate.net

Biosynthetic Engineering: Leveraging the tools of synthetic biology to engineer the biosynthetic pathway to produce "unnatural" natural products with improved pesticidal properties. ucla.edu

Formulation and Delivery: Developing stable and effective formulations for applying pyrrolobenzoxazine-based agents in the field, a critical step for translating laboratory findings into viable agricultural products.

The study of this compound biogenesis not only provides a specific lead for agrochemical development but also opens up a broader field of research into the discovery, synthesis, and application of pyrrolobenzoxazine-containing molecules.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Paeciloxazine, and how can researchers validate their reproducibility?

  • Methodological Answer : Begin with a systematic literature review to identify peer-reviewed protocols (e.g., solvent systems, catalysts, reaction times). Validate reproducibility by:

  • Replicating key steps under controlled conditions (e.g., inert atmosphere, temperature gradients).
  • Cross-referencing spectral data (NMR, IR) with published values to confirm structural fidelity .
  • Conducting purity assays (HPLC, mass spectrometry) and comparing results to established benchmarks .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Prioritize orthogonal methods:

  • Structural elucidation : X-ray crystallography (for solid-state conformation) and 2D NMR (for solution-state dynamics).
  • Stability studies : Use thermogravimetric analysis (TGA) and accelerated degradation trials under varied pH/temperature conditions.
  • Solubility profiling : Employ shake-flask or HPLC-based methods with biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. What in vitro models are commonly used to assess this compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant target enzymes (e.g., monoamine oxidases) with fluorogenic substrates.
  • Cell-based models : Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) for neuropharmacological profiling.
  • Validate findings with positive/negative controls and dose-response curves (EC₅₀/IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers investigate this compound’s mechanism of action when preliminary data conflicts with existing literature?

  • Methodological Answer :

  • Perform target deconvolution via chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS).
  • Use knockout/knockdown models (CRISPR/Cas9) to confirm target specificity.
  • Analyze off-target effects using broad-spectrum kinase/GPCR panels .
    • Data Contradiction Resolution : Conduct meta-analyses of existing studies to identify variables (e.g., assay conditions, metabolite interference) that may explain discrepancies .

Q. What strategies are recommended for resolving contradictions in this compound’s pharmacokinetic data across species?

  • Methodological Answer :

  • Comparative interspecies studies : Use hepatic microsomes or hepatocytes from multiple species to assess metabolic stability.
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro absorption/distribution data to predict in vivo outcomes.
  • Address interspecies variability by correlating findings with cytochrome P450 isoform expression profiles .

Q. How should researchers design comparative studies between this compound and its structural analogs?

  • Methodological Answer :

  • Apply the PICO framework : Define Population (e.g., cell lines/animal models), Intervention (dose/concentration), Comparison (analogs with varied substituents), and Outcomes (efficacy/toxicity metrics) .
  • Use molecular docking to predict binding affinities and guide analog selection.
  • Validate hypotheses with in vivo efficacy models (e.g., rodent neurobehavioral assays) .

Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?

  • Methodological Answer :

  • Include negative controls (e.g., reactions without catalysts) to rule out non-enzymatic byproducts.
  • Use internal standards (e.g., deuterated analogs) during quantification to normalize instrumental variability.
  • Document batch-to-batch variability via statistical process control (SPC) charts .

Q. How can the FINER criteria guide the formulation of research questions about this compound’s therapeutic potential?

  • Methodological Answer :

  • Feasible : Assess resource availability (e.g., synthetic scale-up feasibility).
  • Interesting : Align with gaps in neuropharmacology (e.g., unmet needs in neurodegenerative diseases).
  • Novel : Explore understudied targets (e.g., sigma-1 receptor modulation).
  • Ethical : Adhere to institutional guidelines for in vivo studies .
  • Relevant : Link to translational endpoints (e.g., blood-brain barrier penetration) .

Data Presentation Guidelines

  • Tables : Use standardized formats for reporting IC₅₀ values, spectral data, and pharmacokinetic parameters (e.g., AUC, Cmax).
  • Supplementary Materials : Include raw datasets, synthetic protocols, and computational modeling scripts to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paeciloxazine
Reactant of Route 2
Reactant of Route 2
Paeciloxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.